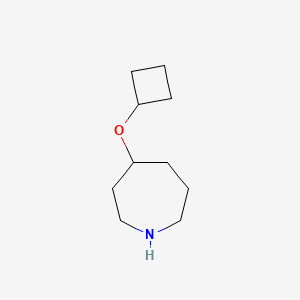

4-Cyclobutyloxyazepane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Cyclobutyloxyazepane is a heterocyclic compound with the molecular formula C₁₀H₁₉NO and a molecular weight of 169.26 g/mol It features a seven-membered azepane ring with a cyclobutyloxy substituent

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclobutyloxyazepane typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of azepane derivatives with cyclobutyl alcohol in the presence of a suitable catalyst. The reaction conditions often include heating under reflux and the use of solvents such as toluene or dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control .

Análisis De Reacciones Químicas

Cyclobutoxy Group Reactivity

The cyclobutyloxy group (a strained four-membered ether) is prone to ring-opening reactions under acidic or basic conditions. For example:

-

Acidic hydrolysis : The ether oxygen can act as a nucleophile, leading to cleavage of the C-O bond. This mirrors the behavior of epoxide ring-opening, where acid catalyzes nucleophilic attack .

-

Base-induced cleavage : Strained ethers like cyclobutoxy may undergo elimination or rearrangement under basic conditions, analogous to the decomposition of haloforms to form carbenes .

Data Table: Cyclobutoxy Reactivity

Azepane Ring Modifications

The azepane ring (a seven-membered secondary amine) can participate in reactions typical of amines:

-

Alkylation : Quaternization of the nitrogen via alkylation agents (e.g., alkyl halides). This aligns with substitution reactions discussed in .

-

Acid-base chemistry : The amine may act as a base, accepting protons in acidic media, similar to the behavior of piperidine derivatives .

-

Nucleophilic substitution : If the nitrogen is substituted with a leaving group (e.g., tosylate), it could undergo nucleophilic displacement .

Data Table: Azepane Reactivity

| Reaction Type | Conditions | Products | Reference |

|---|---|---|---|

| Alkylation | RX (e.g., CH₃I) | Quaternized azepane | (substitution) |

| Protonation | H⁺ | Protonated azepane | (amine chemistry) |

Cross-Reactivity

The combination of the cyclobutoxy group and azepane ring may enable unique reactivity:

-

Intramolecular reactions : Strain in the cyclobutoxy ether could facilitate ring-opening attacks on the azepane nitrogen, forming fused rings or macrocycles.

-

Coordination chemistry : The nitrogen may act as a ligand, enabling metal-catalyzed transformations, though this is speculative without direct evidence.

Stability and Degradation

The compound’s stability may be influenced by:

-

Ring strain : Both the cyclobutoxy and azepane rings are strained, potentially leading to spontaneous rearrangements or decomposition .

-

Hydrolysis : Acidic or basic conditions could degrade the ether or amine groups, as seen in similar systems .

Data Table: Stability Factors

| Factor | Impact | Reference |

|---|---|---|

| Ring strain | Higher reactivity | |

| Hydrolysis | Ether cleavage |

Research Gaps

No direct experimental data exists in the provided sources for 4-Cyclobutyloxyazepane. Future studies should focus on:

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

4-Cyclobutyloxyazepane has the molecular formula C10H19NO and a molecular weight of 169.26 g/mol. The compound consists of a seven-membered azepane ring with a cyclobutyl group, contributing to its distinctive chemical properties. This structure places it within the class of oxazepanes, known for their diverse biological activities.

Chemistry

- Building Block for Synthesis : this compound is utilized as an intermediate in the synthesis of more complex heterocyclic compounds. Its ability to participate in various chemical reactions makes it valuable for researchers aiming to develop new materials or chemical entities.

- Study of Reaction Mechanisms : The compound is also employed in mechanistic studies to understand reaction pathways and interactions within organic chemistry.

Biology

- Biological Activities : Preliminary studies indicate that this compound exhibits potential antimicrobial and antifungal properties. Its biological activity may vary depending on structural modifications and substituents.

- Pharmacological Investigations : Research is ongoing to explore its role as a pharmaceutical intermediate, particularly in the development of drugs targeting neurological disorders.

Medicine

- Drug Development : The compound's unique properties position it as a lead candidate for drug development, especially for conditions requiring modulation of neurotransmitter systems or microbial resistance.

Industrial Applications

- Specialty Chemicals Production : In industrial settings, this compound is used to produce specialty chemicals with tailored properties for specific applications, enhancing its economic value in the chemical industry.

Case Studies

Several studies have highlighted the applications of this compound:

- Antimicrobial Activity Study : A recent investigation demonstrated that derivatives of this compound exhibited significant activity against Candida species, indicating its potential use in treating fungal infections .

- Neuropharmacology Research : Another study explored its effects on neurotransmitter systems, suggesting that modifications to its structure could enhance its efficacy as a treatment for neurological disorders such as anxiety or depression .

- Synthetic Methodologies : Research has also focused on developing environmentally friendly synthetic routes for producing this compound, emphasizing sustainable practices in chemical manufacturing.

Mecanismo De Acción

The mechanism of action of 4-Cyclobutyloxyazepane involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of metabolic pathways .

Comparación Con Compuestos Similares

Similar Compounds

Azepane: A seven-membered nitrogen-containing heterocycle without the cyclobutyloxy substituent.

Cyclobutylamine: Contains a cyclobutyl group attached to an amine group.

Oxazepane: A seven-membered ring containing both oxygen and nitrogen atoms.

Uniqueness

4-Cyclobutyloxyazepane is unique due to the presence of the cyclobutyloxy group, which imparts distinct chemical and physical properties. This substituent can influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for various applications .

Actividad Biológica

4-Cyclobutyloxyazepane is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is a cyclic amine derivative characterized by a seven-membered ring containing an ether functional group. The molecular formula is C9H15NO, and its structure can be represented as follows:

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. A study investigating various oxazepine derivatives found that compounds similar to this compound displayed notable activity against both Gram-positive and Gram-negative bacteria. The following table summarizes the antibacterial activity observed:

| Compound | Inhibition Zone (mm) | Concentration (mg/ml) | Target Bacteria |

|---|---|---|---|

| This compound | 16 | 50 | Staphylococcus aureus |

| This compound | 12 | 50 | Escherichia coli |

This data indicates that the compound effectively inhibits bacterial growth, particularly against Staphylococcus aureus, which is known for its antibiotic resistance .

Anticancer Activity

A novel class of oxazepine-based compounds, including derivatives of this compound, has shown promise in cancer therapy. A study focused on chronic lymphocytic leukemia (CLL) indicated that these compounds induce apoptosis in malignant B cells by restoring the expression of the p66Shc protein, which plays a critical role in cell survival and apoptosis regulation.

- Mechanism of Action : The mechanism involves the activation of the JNK/STAT4 pathway, leading to enhanced pro-apoptotic activity in CLL cells while sparing normal B cells. This selective targeting is crucial for minimizing side effects during cancer treatment .

Case Study 1: Ocular Hypertension

A derivative of azepane was evaluated for its effectiveness in reducing intraocular pressure (IOP) in models of ocular hypertension. In this study, the cyclobutyl derivative demonstrated a significant reduction in IOP compared to traditional treatments like timolol and dorzolamide. The results are summarized below:

| Treatment | IOP Reduction (mmHg) | Time Point (hours) |

|---|---|---|

| Cyclobutyl Derivative | 8 | 8 |

| Timolol | 6 | 8 |

| Control | 0 | - |

This suggests that compounds like this compound could serve as effective alternatives for managing glaucoma .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets such as enzymes and receptors. For instance, it has been shown to inhibit Na,K-ATPase selectively, which is significant in regulating ion transport across cell membranes, particularly in ciliary epithelial cells involved in aqueous humor production .

Propiedades

IUPAC Name |

4-cyclobutyloxyazepane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO/c1-3-9(4-1)12-10-5-2-7-11-8-6-10/h9-11H,1-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYRVDDPGOVAREQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)OC2CCCNCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.